molecular formula C11H16N2S B2570996 1-(3-Methylsulfanyl-phenyl)-piperazine CAS No. 76002-51-2

1-(3-Methylsulfanyl-phenyl)-piperazine

Cat. No. B2570996
CAS RN: 76002-51-2
M. Wt: 208.32
InChI Key: XCMHZUWCZNJMKA-UHFFFAOYSA-N
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Description

1-(3-Methylsulfanyl-phenyl)-piperazine (MSPP) is a type of organosulfur compound belonging to the piperazine class of compounds. It is an aromatic heterocyclic compound that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. MSPP is a versatile and highly reactive reagent that has been used in a variety of applications, including the synthesis of new and improved drugs, agrochemicals, and other organic compounds.

Scientific Research Applications

Antimicrobial Activity

1-(3-Methylsulfanyl-phenyl)-piperazine has demonstrated promising antimicrobial properties. Researchers have synthesized derivatives of this compound and evaluated their effectiveness against drug-resistant bacteria. Notably, some derivatives exhibit potent growth inhibition of planktonic Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. These compounds could serve as potential leads for novel antibiotics .

Biofilm Eradication

Biofilms, which are bacterial communities encased in a protective matrix, pose challenges in infection control. Certain derivatives of 1-(3-Methylsulfanyl-phenyl)-piperazine have shown efficacy in eradicating S. aureus biofilms. Compounds 11, 28, and 29 exhibit low minimum biofilm eradication concentration (MBEC) values, making them promising candidates for combating biofilm-associated infections .

Anticancer Potential

While research is ongoing, there is interest in exploring the anticancer properties of this compound. Preliminary studies suggest that 1-(3-Methylsulfanyl-phenyl)-piperazine derivatives may interfere with cancer cell growth and survival pathways. Investigating their mechanisms of action and potential synergies with existing chemotherapeutic agents is crucial .

Neuropharmacology

Given its structural features, this compound could be relevant in neuropharmacological research. Researchers might explore its interactions with neurotransmitter receptors, ion channels, or transporters. Investigating its effects on neuronal function and potential therapeutic applications could yield valuable insights .

properties

IUPAC Name

1-(3-methylsulfanylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-14-11-4-2-3-10(9-11)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMHZUWCZNJMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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